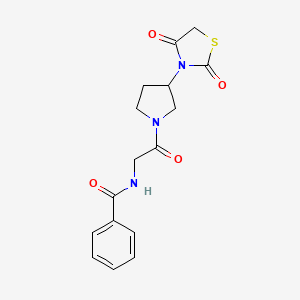

N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds generally involves complex chemical reactions. Without specific information on this compound, it’s difficult to provide an accurate synthesis analysis .Molecular Structure Analysis

The compound contains a 2,4-dioxothiazolidin-3-yl group, a pyrrolidin-1-yl group, and a benzamide group. These groups are common in many organic compounds and can have various chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more information, it’s difficult to provide a detailed analysis .Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives related to the structural motif of "N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gouda et al. (2010) discusses the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, showcasing the potential of such compounds in antimicrobial applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anticancer Properties

Another important application area is in the field of cancer research. For example, the synthesis and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) highlight the therapeutic potential of related compounds in treating cancers by targeting specific growth factor receptors (Borzilleri et al., 2006).

Neuroleptic Activity

Compounds structurally related to "this compound" have also been studied for their potential neuroleptic activity. For example, a study on the synthesis and neuroleptic activity of benzamides, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, provides insights into the development of new drugs for the treatment of psychosis (Iwanami et al., 1981).

Electrochemical Applications

Research on polyamic acids containing benzothiazole (BT) and benzoxazole (BO) pendent groups for the development of enzyme-free hydrogen peroxide biosensors showcases the electrochemical application of compounds with similar structural features. These biosensors demonstrated rapid response times and high selectivity and sensitivity, indicating the potential of such compounds in biosensing technologies (Hua et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a key regulator of glucose metabolism and plays a crucial role in the management of diabetes mellitus .

Mode of Action

The compound interacts with PPAR-γ through strong binding, similar to that of rosiglitazone . This interaction leads to the activation of PPAR-γ, which in turn influences glucose metabolism .

Biochemical Pathways

The activation of PPAR-γ affects key enzymes of glucose metabolism and glucose utilization in the liver . This includes the inhibition of α-amylase, α-glucosidase, and aldose reductase . The compound also exhibits dipeptidyl peptidase–4 inhibition activity .

Result of Action

The compound’s action results in increased glucose uptake in liver cells . It also shows relative inhibition activity against key enzymes involved in glucose metabolism . This leads to improved management of glucose levels, making it potentially beneficial for the treatment of diabetes mellitus .

properties

IUPAC Name |

N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTLHIFXICSESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)